methyl rac-(5S,7R)-3-hydroxyadamantane-1-carboxylate
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Overview
Description
Methyl 3-hydroxyadamantane-1-carboxylate is a chemical compound with the molecular formula C12H18O3 . It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-hydroxyadamantane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxyadamantane-1-carboxylic acid with methanol in the presence of a strong acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of methyl 3-hydroxyadamantane-1-carboxylate often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxyadamantane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing the ester group.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-adamantane-1-carboxylate.
Reduction: Formation of 3-hydroxyadamantane-1-methanol.
Substitution: Formation of various substituted adamantane derivatives.
Scientific Research Applications
Methyl 3-hydroxyadamantane-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-hydroxyadamantane-1-carboxylate involves its interaction with specific molecular targets. In antiviral research, it is believed to inhibit viral replication by interfering with viral protein functions . The compound’s rigid structure allows it to fit into specific binding sites, blocking the activity of target proteins .
Comparison with Similar Compounds
Similar Compounds
Rimantadine: Another adamantane derivative with antiviral properties.
Amantadine: Used as an antiviral and antiparkinsonian agent.
Memantine: Utilized in the treatment of Alzheimer’s disease.
Uniqueness
Methyl 3-hydroxyadamantane-1-carboxylate is unique due to its specific structural features, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in crossing biological membranes and interacting with target proteins.
Properties
Molecular Formula |
C12H18O3 |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
methyl (5S,7R)-3-hydroxyadamantane-1-carboxylate |
InChI |
InChI=1S/C12H18O3/c1-15-10(13)11-3-8-2-9(4-11)6-12(14,5-8)7-11/h8-9,14H,2-7H2,1H3/t8-,9+,11?,12? |
InChI Key |
BEBYNYCNFDDIFE-LRSDLPTKSA-N |
Isomeric SMILES |
COC(=O)C12C[C@H]3C[C@@H](C1)CC(C3)(C2)O |
Canonical SMILES |
COC(=O)C12CC3CC(C1)CC(C3)(C2)O |
Origin of Product |
United States |
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